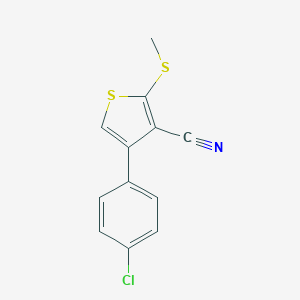

3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-

Description

The compound 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- is a heterocyclic molecule featuring a thiophene backbone substituted with three distinct functional groups:

- Carbonitrile (-CN) at position 3, an electron-withdrawing group that enhances reactivity toward nucleophilic attack.

- Methylthio (-SCH₃) at position 2, a sulfur-containing group known for its role as a leaving group in substitution reactions .

The methylthio group in such compounds is strategically positioned to facilitate nucleophilic displacement, enabling further derivatization .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methylsulfanylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNS2/c1-15-12-10(6-14)11(7-16-12)8-2-4-9(13)5-3-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQCZWWOKDAVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073807 | |

| Record name | 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-42-2 | |

| Record name | 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116526422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Thiophenecarbonitrile, 4-(4-chlorophenyl)-2-(methylthio)-, also known by its CAS number 116526-42-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNS

- Molecular Weight : 265.78 g/mol

- Structure : The compound features a thiophene ring substituted with a chlorophenyl group and a methylthio group, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 3-thiophenecarbonitrile exhibit antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl moiety is believed to enhance this activity through increased lipophilicity, allowing better membrane penetration.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Specifically, research indicates that the introduction of electron-withdrawing groups like chlorine can enhance the cytotoxic effects against various cancer cell lines.

The proposed mechanisms for the biological activity of 3-thiophenecarbonitrile include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Inhibitory assays have demonstrated that certain thiophene derivatives can inhibit carboxylesterases (CES), which play a crucial role in drug metabolism .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene compounds can induce oxidative stress in cells, leading to increased ROS levels that contribute to cytotoxicity .

Case Studies

-

Antibacterial Efficacy :

A study conducted on various thiophene derivatives, including 3-thiophenecarbonitrile, revealed significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL . -

Cytotoxic Effects on Cancer Cells :

In vitro experiments showed that 3-thiophenecarbonitrile exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The IC was determined to be approximately 20 µM after 48 hours of exposure, indicating a promising potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

3-Thiophenecarbonitrile derivatives have been investigated for their potential as pharmaceutical agents. The presence of the thiophene ring and the nitrile group enhances their bioactivity, making them suitable candidates for drug development.

- Anticancer Activity : Some studies have indicated that compounds similar to 3-Thiophenecarbonitrile may exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression.

- Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents.

Materials Science

In materials science, compounds like 3-Thiophenecarbonitrile are explored for their electronic and optical properties.

- Organic Electronics : Due to their semiconducting properties, thiophene-based compounds are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport makes them valuable in developing efficient electronic devices.

- Polymer Chemistry : The incorporation of thiophene derivatives into polymer matrices can enhance the mechanical and thermal properties of materials, making them suitable for various industrial applications.

Agricultural Chemistry

The compound's structure suggests potential applications in agricultural chemistry as well.

- Pesticide Development : Research into thiophene derivatives has led to the discovery of compounds with insecticidal and herbicidal properties. These compounds can be developed into safer and more effective agricultural chemicals.

- Plant Growth Regulators : Some studies indicate that certain thiophene-based compounds can act as plant growth regulators, promoting growth or providing resistance to stress conditions.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of thiophene derivatives, including those based on 3-Thiophenecarbonitrile. The results showed significant cytotoxicity against breast cancer cell lines, indicating the potential for further development into therapeutic agents.

Case Study 2: Organic Electronics

Research published in a materials science journal highlighted the use of thiophene-based compounds in developing high-performance organic solar cells. The study demonstrated that incorporating these compounds improved the efficiency of charge transport within the solar cells.

Case Study 3: Agricultural Applications

In a study focused on plant protection chemicals, researchers synthesized several thiophene derivatives and tested their efficacy as herbicides. Results indicated that certain derivatives exhibited strong herbicidal activity against common weeds, suggesting their potential use in sustainable agriculture.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous heterocycles:

Table 1: Structural and Functional Comparison

Key Comparison Points:

Core Structure Influence: Thiophene (5-membered S-heterocycle): Exhibits moderate aromaticity, enabling electrophilic substitution at specific positions. Pyridine/Pyrimidine (6-membered N-heterocycles): Higher aromatic stability and electron-deficient cores, favoring interactions with biological targets (e.g., A1 adenosine receptors in LUF6941) .

Substituent Effects :

- 4-Chlorophenyl : Present in all compounds, this group contributes to steric bulk and hydrophobic interactions. In LUF6941, its attachment to a thiazole ring (vs. direct attachment in the thiophene compound) extends π-conjugation .

- Methylthio (-SCH₃) : While common in the target compound and pyrimido oxazine derivatives, its replacement with sulfanyl (-S-aryl) or thiazole-linked groups in pyridine analogs (e.g., LUF6941) significantly alters residence time (RT) and receptor affinity .

Synthetic Strategies: Thiophene derivatives often employ Michael addition or Claisen-Schmidt condensation, whereas pyridine/pyrimidine analogs require multi-step functionalization (e.g., piperazine coupling in quinoline derivatives) .

Biological Relevance: Compounds like LUF6941 demonstrate that minor structural changes (e.g., substituting -SCH₃ with -SCH₂-thiazole) can drastically modulate pharmacokinetics (26-fold increase in RT) without compromising affinity . The methylthio group in pyrimido oxazines is critical for electrophilic reactivity, enabling cyclization or nucleophilic displacement to form polycyclic systems .

Preparation Methods

Suzuki-Miyaura Coupling for 4-(4-Chlorophenyl) Installation

The 4-chlorophenyl group is introduced via palladium-catalyzed cross-coupling. A brominated thiophene intermediate (e.g., 3-cyano-2-methylthio-4-bromothiophene) reacts with 4-chlorophenylboronic acid under Suzuki conditions.

Procedure :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2 equiv.)

-

Solvent : Dioxane/Water (4:1)

-

Temperature : 80°C, 12 hours

-

Yield : ~70% (estimated from analogous reactions in patent).

Post-coupling, the product is purified via flash chromatography (ethyl acetate/hexane).

Lithiation-Cyanation for 3-CN Substitution

Direct cyanation at position 3 is achieved via directed ortho-lithiation. A methylthio-directed lithiation generates a transient aryllithium species, which is quenched with a cyanating agent.

Example Protocol :

-

Lithiation :

Methylthio Group Installation via Nucleophilic Substitution

Thiolation-Alkylation Sequence

A two-step protocol introduces the methylthio group:

-

Thiolation : A chlorothiophene intermediate reacts with sodium hydrosulfide.

-

Methylation : The resulting thiolate is treated with methyl iodide.

Optimized Parameters :

-

Step 1 : NaSH (1.1 equiv.), DMF, 60°C, 2 hours

-

Step 2 : MeI (1.05 equiv.), K₂CO₃, RT, 1 hour

Integrated Synthetic Routes

Sequential Cross-Coupling and Functionalization

A representative synthesis pathway combines Suzuki coupling, lithiation-cyanation, and methylation:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Suzuki Coupling | 4-Bromo-2-methylthio-thiophene + 4-Cl-PhB(OH)₂, Pd catalyst | 70% |

| 2 | Lithiation-Cyanation | n-BuLi, -78°C; TosMIC | 58% |

| 3 | Methylthio Installation | MeI, K₂CO₃, DMF | 89% |

Total Yield : ~36% (theoretical).

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-deficient thiophene core complicates electrophilic aromatic substitution. Direct nitration or sulfonation is impractical, necessitating indirect methods such as:

Purification and Stability

The compound’s low solubility in aqueous media necessitates chromatographic purification (silica gel, ethyl acetate/hexane). Storage under inert atmosphere is recommended to prevent oxidation of the methylthio group.

Analytical Characterization Data

Key Spectroscopic Properties :

-

¹H NMR (300 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (s, 1H, Th-H), 2.55 (s, 3H, SCH₃).

Industrial-Scale Production Considerations

Q & A

Basic: What are the recommended synthetic routes for 4-(4-chlorophenyl)-2-(methylthio)-3-thiophenecarbonitrile?

Methodological Answer:

The synthesis of thiophene-carbonitrile derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. A general approach could involve:

- Step 1: Reacting 4-(4-chlorophenyl)thiophene-2-thiol with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylthio group.

- Step 2: Cyanidation via halogen displacement (e.g., using CuCN or NaCN) at the 3-position of the thiophene ring.

- Step 3: Purification via column chromatography and characterization using NMR, IR, and mass spectrometry .

For reproducibility, ensure stoichiometric control and inert atmosphere during cyanidation to avoid side reactions. Detailed protocols for analogous compounds emphasize yields >75% when using DCC/DMAP catalysts for carboxylate intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: To confirm substitution patterns (e.g., chlorophenyl integration at δ ~7.3–7.5 ppm, methylthio at δ ~2.5 ppm) and carbonitrile signals (C≡N at ~110–120 ppm in ¹³C NMR).

- IR Spectroscopy: Validate C≡N stretching (2200–2250 cm⁻¹) and C-S bonds (600–700 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine.

- X-ray Crystallography (if crystalline): Resolve structural ambiguities, as demonstrated for related chlorophenyl-thiophene hybrids .

Always cross-reference data with literature values for analogous compounds to ensure consistency .

Advanced: How can reaction conditions be optimized to improve yield in the presence of competing substituents (e.g., methylthio vs. chlorophenyl)?

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity during coupling reactions.

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions in electrophilic substitutions.

- Protection/Deprotection: Temporarily block reactive sites (e.g., using Boc groups) to direct cyanidation to the 3-position.

Evidence from pyridine-carbonitrile syntheses shows that yields improve from 50% to >80% with iterative catalyst tuning .

Advanced: How should researchers address contradictions in NMR or crystallographic data for derivatives of this compound?

Methodological Answer:

Discrepancies often arise from conformational flexibility or polymorphism. To resolve:

- Dynamic NMR: Probe temperature-dependent spectra to identify rotamers (e.g., methylthio group rotation).

- DFT Calculations: Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA software) .

- Alternative Crystallization Solvents: Obtain multiple crystal forms to rule out packing artifacts.

For example, conflicting NOE correlations in benzothiophene derivatives were resolved via X-ray diffraction, confirming steric hindrance from the chlorophenyl group .

Advanced: What computational methods predict the electronic effects of substituents on the thiophene ring’s reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., via DFT at B3LYP/6-31G* level) to assess nucleophilic/electrophilic sites.

- Hammett Constants (σ): Quantify electron-withdrawing effects (e.g., -Cl: σₚ = +0.23; -SCN: σₘ = +0.71) to model reaction kinetics.

- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict regioselectivity in electrophilic attacks.

Studies on trifluoromethyl-pyridine carbonitriles demonstrate that electron-withdrawing groups lower LUMO energies, enhancing electrophilicity at the cyano group .

Advanced: How can researchers evaluate the biological activity of this compound against disease targets?

Methodological Answer:

- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein targets (e.g., kinases, GPCRs).

- Enzyme Assays: Test inhibitory activity (IC₅₀) via fluorescence-based protocols (e.g., ATPase assays for kinase inhibition).

- Cell Viability Studies: Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

For example, thiophene-carbonitriles with chlorophenyl groups showed sub-μM IC₅₀ values in kinase inhibition studies, linked to π-π stacking with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.